4-(Bromomethyl)-6-chloropyrimidin-2-amine

Chemoselective synthesis Sequential functionalization Medicinal chemistry

This 2,4,6-trisubstituted pyrimidine features orthogonally reactive bromomethyl, chloro, and amino handles, enabling chemoselective, sequential functionalization without protecting groups—a key advantage over simpler analogs. As the critical intermediate in WO2004039796A1 for Rho-kinase inhibitors, it streamlines complex syntheses for medicinal chemistry and diversity-oriented synthesis (DOS). Secure this essential building block in high purity (≥95%) for your next breakthrough.

Molecular Formula C5H5BrClN3
Molecular Weight 222.47 g/mol
Cat. No. B11880654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-6-chloropyrimidin-2-amine
Molecular FormulaC5H5BrClN3
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)N)CBr
InChIInChI=1S/C5H5BrClN3/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2,(H2,8,9,10)
InChIKeyLTYGAVHGNOBYSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-6-chloropyrimidin-2-amine CAS 688782-77-6: Technical Specifications and Primary Research Role


4-(Bromomethyl)-6-chloropyrimidin-2-amine (CAS 688782-77-6) is a halogenated pyrimidine derivative with the molecular formula C5H5BrClN3 and a molecular weight of 222.47 g/mol [1]. It features a pyrimidine core substituted with an amino group at position 2, a chloro group at position 6, and a bromomethyl group at position 4. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the construction of heteroaryloxy-substituted phenylaminopyrimidines and other complex molecules [2]. Its unique combination of reactive handles—a nucleophilic amine, an electrophilic chloro substituent on the ring, and a highly reactive bromomethyl side chain—enables orthogonal functionalization strategies that are not readily achievable with simpler pyrimidine analogs [3].

Why 4-(Bromomethyl)-6-chloropyrimidin-2-amine Cannot Be Replaced by Common Pyrimidine Analogs


Generic substitution with other halogenated pyrimidines is not feasible because 4-(Bromomethyl)-6-chloropyrimidin-2-amine provides a specific, orthogonal reactivity profile that is essential for sequential functionalization. While compounds like 4-chloro-6-methylpyrimidin-2-amine or 5-bromopyrimidin-2-amine offer only a single reactive site, this compound combines a bromomethyl group (highly reactive towards nucleophiles) with a chloro group (moderate reactivity) and an amino group (nucleophilic). This allows for chemoselective transformations: the bromomethyl group can be displaced first under mild conditions, leaving the chloro group intact for a subsequent coupling step, such as a Suzuki-Miyaura reaction or nucleophilic aromatic substitution [1]. This stepwise reactivity is critical for synthesizing complex molecular architectures, as demonstrated in patent literature for Rho-kinase inhibitors where this precise regiochemistry is required [2]. Simply using a compound with a chloromethyl group instead of a bromomethyl group would significantly reduce reaction rates and yields, potentially leading to incomplete conversions or side reactions [3].

Quantitative Differentiation: Comparative Evidence for 4-(Bromomethyl)-6-chloropyrimidin-2-amine


Orthogonal Reactivity: Sequential Functionalization via Bromomethyl and Chloro Groups

4-(Bromomethyl)-6-chloropyrimidin-2-amine enables a two-step orthogonal functionalization sequence that is not possible with simple monofunctional pyrimidines. The bromomethyl group reacts rapidly with nucleophiles (e.g., amines, thiols, alkoxides) under mild conditions, while the chloro group remains intact and can be subsequently engaged in cross-coupling reactions. In contrast, the chloromethyl analog 4-(chloromethyl)-6-chloropyrimidin-2-amine would exhibit significantly slower nucleophilic substitution kinetics, requiring harsher conditions that risk decomposing sensitive functionalities [1]. This orthogonal reactivity is essential for constructing complex molecules such as Rho-kinase inhibitors, where precise introduction of aryloxy and amino substituents is required [2].

Chemoselective synthesis Sequential functionalization Medicinal chemistry

Regiochemical Precision: Documented Role in Rho-Kinase Inhibitor Synthesis

The compound is specifically cited as a key intermediate in the synthesis of heteroaryloxy-substituted phenylaminopyrimidines, a class of potent Rho-kinase inhibitors under investigation for cardiovascular disease [1]. In the disclosed synthetic route, the bromomethyl group at position 4 of the pyrimidine ring is used to install a critical ether linkage, while the 2-amino group is subsequently elaborated. The 6-chloro substituent is retained for further diversification or to modulate physicochemical properties. This regiochemical arrangement is essential for the biological activity of the final compounds; analogs with different substitution patterns (e.g., 5-bromomethyl or 2-chloromethyl) are not described in this context and would likely lead to different or no activity.

Kinase inhibitors Cardiovascular disease Drug discovery

Purity Specifications: Minimum 95% Purity for Reproducible Synthesis

Reputable vendors specify a minimum purity of 95% for 4-(Bromomethyl)-6-chloropyrimidin-2-amine . While no direct comparative purity data are available for less common analogs, the availability of this compound at ≥95% purity ensures consistent performance in multistep syntheses. Lower purity grades could introduce impurities that interfere with sensitive catalytic reactions (e.g., Pd-catalyzed cross-couplings) or nucleophilic substitutions, leading to reduced yields or failed reactions. The compound is supplied by multiple vendors under this purity specification, indicating a mature supply chain suitable for both academic and industrial research programs .

Quality control Synthetic reproducibility Procurement

High-Value Applications of 4-(Bromomethyl)-6-chloropyrimidin-2-amine in Medicinal Chemistry and Chemical Biology


Synthesis of Rho-Kinase (ROCK) Inhibitors for Cardiovascular Research

As documented in patent WO2004039796A1, 4-(Bromomethyl)-6-chloropyrimidin-2-amine is a crucial intermediate for constructing heteroaryloxy-substituted phenylaminopyrimidines, a class of potent Rho-kinase inhibitors being investigated for the treatment of cardiovascular diseases [1]. The bromomethyl group facilitates the introduction of an aryloxy moiety, while the 2-amino and 6-chloro groups allow for further structural elaboration to optimize potency and selectivity. Procurement of this intermediate enables researchers to access these promising therapeutic candidates.

Orthogonal Functionalization for Diversity-Oriented Synthesis

The presence of three distinct reactive handles (bromomethyl, chloro, and amino) makes this compound an ideal building block for diversity-oriented synthesis (DOS) [2]. The bromomethyl group can be selectively displaced with a variety of nucleophiles (amines, thiols, alkoxides) under mild conditions, followed by Pd-catalyzed cross-coupling at the 6-chloro position (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate structurally diverse libraries of 2,4,6-trisubstituted pyrimidines [3]. This sequential reactivity minimizes the need for protecting group manipulations, streamlining the synthesis of complex analogs.

Preparation of Advanced Pyrimidine-Based Chemical Probes

The 2-amino group provides a convenient handle for further functionalization, including acylation, sulfonylation, or reductive amination, enabling the incorporation of biotin, fluorophores, or other reporter tags. This makes 4-(Bromomethyl)-6-chloropyrimidin-2-amine a valuable precursor for generating chemical probes to study kinase signaling pathways or other biological targets [4]. The high purity (≥95%) available from commercial sources ensures that the resulting probes are well-defined and suitable for rigorous biological interrogation.

Building Block for Targeted Covalent Inhibitors

The bromomethyl group can serve as a precursor to an electrophilic warhead for targeted covalent inhibitors (TCIs). For example, after initial displacement with an amine-containing targeting moiety, the bromomethyl group can be converted to an acrylamide or other Michael acceptor that can form a covalent bond with a cysteine residue in a kinase active site. The chloro group provides an additional site for modulating non-covalent binding interactions, offering a versatile platform for designing potent and selective TCIs.

Quote Request

Request a Quote for 4-(Bromomethyl)-6-chloropyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.